molecular formula C8H16ClN B2631204 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 2490402-24-7

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B2631204
CAS No.: 2490402-24-7
M. Wt: 161.67
InChI Key: XDFHDWLEOIIYEB-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for larger production. The use of Ru (II) catalysis and the Gabriel synthesis are key steps in the process, ensuring efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .

Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHDWLEOIIYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1CNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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